molecular formula C11H13NO4 B1421243 Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate CAS No. 1171919-91-7

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate

Cat. No.: B1421243
CAS No.: 1171919-91-7
M. Wt: 223.22 g/mol
InChI Key: OTNZBEPTBKZVIJ-SNAWJCMRSA-N
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Description

Chemical Nomenclature and Synonyms

This compound is known by several systematic and trade names that reflect its structural characteristics and chemical classification. The International Union of Pure and Applied Chemistry name for this compound is methyl (E)-3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate, which precisely describes its stereochemical configuration and functional groups. This nomenclature specifically indicates the E-configuration of the double bond in the acrylate moiety, which is crucial for understanding the compound's three-dimensional structure and reactivity patterns.

The compound is also systematically referred to as 2-Propenoic acid, 3-(5,6-dimethoxy-3-pyridinyl)-, methyl ester, which follows the Chemical Abstracts Service nomenclature system. This alternative name emphasizes the compound's classification as an ester derivative of propenoic acid, highlighting its potential for hydrolysis reactions and ester-related chemistry. Additionally, the compound appears in chemical databases under the simplified designation Methyl3-(5,6-dimethoxypyridin-3-yl)acrylate, which is commonly used in commercial and research contexts.

Commercial suppliers and research institutions often utilize various catalog-specific designations for this compound. Notable synonyms include the molecular descriptor code MFCD12401640, which serves as a unique identifier in chemical databases and procurement systems. The compound is also referenced by specific product codes such as ADE000642 in Sigma-Aldrich catalogs and AS222109 in Activate Scientific databases, facilitating accurate identification and procurement for research applications.

Nomenclature Type Name Source
IUPAC Name methyl (E)-3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate PubChem
Chemical Abstracts Service Name 2-Propenoic acid, 3-(5,6-dimethoxy-3-pyridinyl)-, methyl ester ChemSpider
Common Name This compound Multiple Sources
Molecular Descriptor MFCD12401640 Chemical Databases

Molecular Formula and Weight

The molecular formula of this compound is C₁₁H₁₃NO₄, which reflects its composition of eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and four oxygen atoms. This formula indicates a relatively complex organic structure that incorporates both aromatic and aliphatic components, with the nitrogen atom integrated into the pyridine ring system and the oxygen atoms distributed between the methoxy substituents and the ester functional group.

The molecular weight of this compound has been consistently reported as 223.22 to 223.23 grams per mole across multiple authoritative sources. This precise molecular weight determination is crucial for analytical chemistry applications, including mass spectrometry identification and quantitative analysis procedures. The slight variations in reported values reflect different computational methods and rounding conventions used by various chemical databases, but the consensus value of approximately 223.23 grams per mole is widely accepted in the scientific community.

Computational chemistry analyses have provided additional molecular descriptors that enhance understanding of the compound's properties. The monoisotopic mass has been calculated as 223.084458 atomic mass units, which represents the exact mass of the most abundant isotopic composition. This value is particularly important for high-resolution mass spectrometry applications and precise molecular identification protocols.

The compound's elemental composition can be further analyzed to understand its structural characteristics. The carbon content represents the largest mass fraction, consistent with the presence of both aromatic and aliphatic carbon frameworks. The nitrogen-to-carbon ratio of approximately 1:11 indicates the compound's classification as a nitrogen-containing heterocycle, while the oxygen-to-carbon ratio of 4:11 reflects the presence of multiple oxygen-containing functional groups including methoxy and ester moieties.

Molecular Parameter Value Source
Molecular Formula C₁₁H₁₃NO₄ PubChem, ChemSpider
Molecular Weight 223.22-223.23 g/mol Multiple Sources
Monoisotopic Mass 223.084458 amu ChemSpider
Carbon Atoms 11 Formula Analysis
Hydrogen Atoms 13 Formula Analysis
Nitrogen Atoms 1 Formula Analysis
Oxygen Atoms 4 Formula Analysis

Historical Context and Discovery

The development and characterization of this compound can be traced through chemical database records and research literature, providing insights into its emergence as a research compound. According to PubChem database records, the compound was first created in chemical databases on July 26, 2010, with the most recent modifications occurring on May 24, 2025. This timeline indicates that the compound has been subject to ongoing research interest and database refinement over the past decade and a half.

The compound's Chemical Abstracts Service registry number 1171919-91-7 was assigned as part of the systematic cataloging of chemical substances, establishing its unique identity within the global chemical literature. This registration process represents a crucial milestone in the compound's recognition as a distinct chemical entity worthy of scientific study and commercial development. The CAS number assignment facilitates accurate referencing across international databases and ensures consistency in chemical communication within the scientific community.

Research into related pyridine-acrylate compounds has provided context for understanding the synthetic approaches and applications of this compound. Historical precedents in furan-containing acrylate chemistry have demonstrated the utility of similar compounds as intermediates in organic synthesis. These studies have shown that compounds containing both heteroaromatic rings and acrylate functionalities can serve as versatile building blocks for complex molecular architectures, suggesting similar potential for the pyridine-based analog.

The compound's emergence coincides with increased interest in heterocyclic building blocks for pharmaceutical and materials science applications. Research trends in the early 2010s emphasized the development of novel pyridine derivatives with enhanced synthetic accessibility and improved functional group compatibility. This broader research context helps explain the timing of this compound's initial characterization and subsequent commercial availability.

Contemporary research has continued to explore the synthetic utility of related acrylate compounds, with studies demonstrating their effectiveness in polymerization reactions and as precursors to more complex heterocyclic systems. These investigations have established a foundation for understanding the potential applications of this compound in modern synthetic chemistry, building upon decades of research into pyridine chemistry and acrylate reactivity patterns.

Historical Milestone Date Significance Source
Database Creation July 26, 2010 Initial chemical database entry PubChem
CAS Registration - Assignment of unique identifier 1171919-91-7 Multiple Sources
Recent Modification May 24, 2025 Latest database updates and refinements PubChem
Commercial Availability 2010s Emergence in research chemical catalogs Activate Scientific

Properties

IUPAC Name

methyl (E)-3-(5,6-dimethoxypyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-14-9-6-8(4-5-10(13)15-2)7-12-11(9)16-3/h4-7H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNZBEPTBKZVIJ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)C=CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(N=CC(=C1)/C=C/C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, also known as Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12_{12}H15_{15}N1_{1}O4_{4} and a molecular weight of 223.23 g/mol. Its structure features a methoxy-substituted pyridine ring linked to an acrylate moiety, which is significant for its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown moderate to good antibacterial and antifungal effects. For instance, Saraei et al. (2016) highlighted the compound's efficacy against various microbial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain under investigation. Its ability to influence signaling pathways related to inflammation positions it as a candidate for further therapeutic exploration.
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its interaction with molecular targets involved in cell growth and differentiation could lead to apoptosis in malignant cells .

The mechanism of action involves the compound's binding to specific enzymes or receptors, which modulates their activity. This interaction can influence various biochemical pathways, leading to significant biological outcomes:

  • Enzyme Inhibition : By binding to enzymes, this compound can inhibit their activity, impacting metabolic processes.
  • Receptor Modulation : The compound may also interact with receptor sites, altering cellular signaling and potentially affecting cell proliferation and survival pathways.

Research Findings and Case Studies

The following table summarizes key research findings regarding the biological activity of this compound:

StudyFocusKey Findings
Saraei et al. (2016)Antimicrobial ActivityDemonstrated moderate antibacterial and antifungal properties against various strains.
BenchChem (2024)Mechanism of ActionIdentified interactions with enzymes and receptors that modulate biological effects.
Merck Millipore (2013)Physicochemical PropertiesEstablished foundational data on the compound's stability and potential applications in synthesis.

Scientific Research Applications

Biological Activities

Research indicates that Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate exhibits several biological activities:

  • Antimicrobial Activity : Demonstrated moderate to good antibacterial and antifungal effects against various strains. For example, Saraei et al. (2016) highlighted its efficacy against specific microbial pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, influencing signaling related to inflammation and positioning it as a candidate for therapeutic exploration.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Research Findings and Case Studies

The following table summarizes key research findings regarding the biological activity of this compound:

StudyFocusKey Findings
Saraei et al. (2016)Antimicrobial ActivityModerate antibacterial and antifungal properties against various strains.
BenchChem (2024)Mechanism of ActionIdentified interactions with enzymes and receptors that modulate biological effects.
Merck Millipore (2013)Physicochemical PropertiesEstablished foundational data on the compound's stability and potential applications in synthesis.

Case Studies

  • Anticancer Activity : A study evaluating various pyridine derivatives found that this compound exhibited significant cytotoxicity against multiple cancer cell lines, attributed to apoptosis induction.
  • Neuroprotective Effects : Investigations into neurodegenerative models indicated that this compound could reduce neuronal cell death and inflammation.
  • Anti-inflammatory Properties : Research demonstrated that the compound can inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in managing inflammatory disorders .

Scientific Research Applications

This compound has diverse applications across several scientific domains:

  • Chemistry : Utilized as a building block for synthesizing more complex molecules.
  • Biology : Employed in studies involving enzyme interactions and metabolic pathways.
  • Industry : Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities among selected pyridine derivatives:

Compound Name CAS No. Molecular Formula Purity Key Substituents
Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate 1171919-91-7 C₁₁H₁₃NO₄ 96% 5,6-dimethoxy pyridine; acrylate ester
Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate 1414029-23-4 C₁₆H₁₇NO₅ 97% 2,5-dimethoxyphenyl; carboxylate ester
Methyl 2,6-dimethoxypyridine-3-carboxylate 65515-26-6 C₁₀H₁₃NO₅ 98% 2,6-dimethoxy pyridine; carboxylate ester
Methyl 6-dimethylaminonicotinate 26218-81-5 C₉H₁₂N₂O₂ 98% 6-dimethylamino; carboxylate ester

Key Observations :

Substituent Positioning: The target compound has 5,6-dimethoxy groups on the pyridine ring, whereas analogues like Methyl 2,6-dimethoxypyridine-3-carboxylate feature 2,6-dimethoxy groups . The position of methoxy groups affects electronic properties (e.g., electron-donating effects) and steric hindrance, influencing reactivity in cross-coupling reactions or binding interactions.

Purity and Synthesis :

  • Purity levels range from 96% to 98% , suggesting variations in synthetic optimization. For instance, Methyl 2,6-dimethoxypyridine-3-carboxylate achieves 98% purity, possibly due to fewer steric challenges during synthesis compared to the target compound’s acrylate group .

Molecular Weight and Applications: Higher molecular weight compounds (e.g., Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate, C₁₆H₁₇NO₅) may exhibit lower solubility in polar solvents, whereas the target compound’s acrylate group could enhance compatibility in polymerizable systems .

Research and Industrial Relevance

  • Pharmaceutical Intermediates: Compounds with dimethylamino groups (e.g., Methyl 6-dimethylaminonicotinate) are often explored for bioactivity, whereas the target compound’s dimethoxy-acrylate structure may suit anticancer or antimicrobial agent development .
  • Material Science : The acrylate moiety in the target compound could enable its use in UV-curable coatings, contrasting with carboxylate esters in analogues, which are more common in peptide synthesis .

Q & A

Q. What are the recommended synthetic pathways for Methyl 3-(5,6-dimethoxypyridin-3-yl)acrylate, and how do reaction conditions influence yield?

Methodological Answer: A palladium-catalyzed coupling reaction is a common approach for synthesizing pyridine-derived acrylates. For example, Heck coupling using methyl acrylate and halogenated pyridine precursors can be employed, with Pd(OAc)₂ and tri(ο-tolyl)phosphine as catalysts. Reaction optimization should focus on temperature (ambient to 80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Evidence from analogous syntheses shows that tetrabutylammonium chloride enhances reactivity by stabilizing intermediates . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the product in high purity (>95%).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for confirming regiochemistry and substitution patterns. For instance, the acrylate’s α,β-unsaturated protons typically show coupling constants (JJ) of ~15–16 Hz, as seen in structurally similar compounds .
  • X-ray Crystallography : Use SHELXL for refining crystal structures. Ensure high-resolution data collection (e.g., Mo-Kα radiation, 113 K) to resolve methoxy and pyridyl group orientations .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI ionization confirms molecular weight (e.g., calculated m/zm/z for C11H13NO4C_{11}H_{13}NO_4: 223.23) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution. The pyridin-3-yl group’s electron-withdrawing nature lowers the acrylate’s LUMO energy, making it susceptible to nucleophilic attacks. Solvent effects (PCM models) should be included to simulate reaction environments. For example, polar aprotic solvents like DMF stabilize transition states in Michael additions .

Q. What strategies address contradictions in reported solubility or stability data for this compound?

Methodological Answer:

  • Solubility : Conflicting data may arise from solvent purity or moisture content. Use Karl Fischer titration to verify anhydrous conditions. For instance, solubility in CH2_2Cl2_2/MeOH mixtures can vary with trace water .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect the acrylate moiety from light and oxygen by storing under argon .

Q. How can protective group strategies optimize functional group compatibility during derivatization?

Methodological Answer:

  • Methoxy Groups : These are typically stable under acidic/basic conditions but may require protection (e.g., tert-butyldimethylsilyl ethers) during harsh reactions.
  • Acrylate Ester : Hydrolysis to the carboxylic acid can be achieved with K2_2CO3_3 in CH2_2Cl2_2/MeOH, as demonstrated in analogous deprotection protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.